molecular formula C15H27N3O B12153691 1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea

1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea

Cat. No.: B12153691
M. Wt: 265.39 g/mol
InChI Key: HXHDVAGIOMBRDW-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea is a synthetic organic compound characterized by the presence of an adamantane moiety and a urea linkage. Adamantane, a diamondoid hydrocarbon, imparts unique structural and chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea typically involves the reaction of adamantane derivatives with urea and dimethylaminoethyl groups. One common synthetic route includes:

    Starting Materials: Adamantane, urea, and 2-(dimethylamino)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom. This intermediate is then reacted with urea and 2-(dimethylamino)ethylamine to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced adamantane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can break the urea linkage, yielding adamantane derivatives and dimethylaminoethylamine.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and protein folding.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolic processes. Its effects on these pathways can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

1-(Adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea can be compared with other adamantane derivatives:

    Adamantan-1-yl Acrylate: This compound contains an acrylate group instead of a urea linkage, making it more reactive in polymerization reactions.

    N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide: This compound has a thiazole ring and oxalamide linkage, offering different biological activities and chemical reactivity.

    Adamantan-1-yl-2,2-dibromo-ethanone: This derivative contains a dibromoethanone group, making it useful in halogenation reactions and as an intermediate in organic synthesis.

Properties

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

IUPAC Name

1-(1-adamantyl)-3-[2-(dimethylamino)ethyl]urea

InChI

InChI=1S/C15H27N3O/c1-18(2)4-3-16-14(19)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3,(H2,16,17,19)

InChI Key

HXHDVAGIOMBRDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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